

# Stenoparib: A Dual Inhibitor of PARP and Tankyrase for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Stenoparib**  
Cat. No.: **B1684205**

[Get Quote](#)

An In-depth Technical Guide

## Abstract

**Stenoparib** (formerly known as E7449 and 2X-121) is a potent, orally bioavailable small molecule that dually inhibits Poly(ADP-ribose) polymerase (PARP) and tankyrase enzymes.<sup>[1]</sup> <sup>[2]</sup> This dual mechanism of action allows **Stenoparib** to simultaneously disrupt DNA repair processes in cancer cells and modulate the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in tumorigenesis.<sup>[1]</sup><sup>[3]</sup> Currently in Phase 2 clinical trials for advanced ovarian cancer, **Stenoparib** represents a promising next-generation therapeutic agent in oncology.<sup>[4]</sup><sup>[5]</sup> This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **Stenoparib**.

## Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.<sup>[6]</sup> PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Tankyrases (TNKS1 and TNKS2), members of the PARP family, play a key role in the Wnt/β-catenin signaling pathway by targeting Axin, a component of the β-catenin destruction complex, for degradation.<sup>[7]</sup> Dysregulation of the Wnt pathway is implicated in the development and progression of numerous cancers.<sup>[4]</sup><sup>[7]</sup>

**Stenoparib** was developed as a dual inhibitor to target both of these pathways, offering a multi-pronged attack on cancer cells.[\[1\]](#)[\[3\]](#) Originally developed by Eisai Co. Ltd., the exclusive global rights for its development and commercialization are now held by Allarity Therapeutics.[\[2\]](#)[\[4\]](#)

## Chemical Properties and Synthesis

**Stenoparib** is a quinazoline heterocyclic compound with fused rings.[\[1\]](#)

| Property         | Value                                                                                                                              |
|------------------|------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one <a href="#">[1]</a> |
| CAS Number       | 1140964-99-3 <a href="#">[1]</a>                                                                                                   |
| Chemical Formula | C <sub>18</sub> H <sub>15</sub> N <sub>5</sub> O <a href="#">[1]</a>                                                               |
| Molar Mass       | 317.352 g·mol <sup>-1</sup> <a href="#">[1]</a>                                                                                    |

## Synthesis of Stenoparib (E7449)

The synthesis of **Stenoparib** is a multi-step process, outlined below.

### Experimental Protocol: Synthesis of **Stenoparib**

- Step 1: Synthesis of methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-carboxylate (2)
  - To a solution of 4N HCl in dioxane (4.8 L), chloroacetonitrile (1.2 L) is added dropwise while maintaining the temperature below 30°C.
  - After stirring for 30 minutes at room temperature, a solution of compound 1 (1.0 kg) in dioxane (500 mL) is added dropwise, keeping the temperature below 60°C.
  - The mixture is heated to 90°C until the reaction is complete (approximately 3 hours), then cooled to room temperature.

- The mixture is filtered to yield methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-carboxylate (2).
- Step 2: Synthesis of methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-dihydroquinazoline-5-carboxylate (3)
  - To a solution of compound 2 (1 kg) in DMF (7 L), diisopropylethylamine (0.6 L) is added dropwise, maintaining the temperature below 30°C.
  - Isoindoline hydrochloride (0.7 kg) is added, followed by more diisopropylethylamine (1.5 L) dropwise, keeping the temperature at or below 25°C.
  - The mixture is stirred for 16 hours.
  - Water (7 L) is added, and the pH is adjusted to 6.0 with 6N HCl.
  - The mixture is stirred for 30 minutes and then filtered.
  - The solid is washed with 2:1 water/DMF, then water, and finally MTBE.
  - The solid is dried under vacuum to afford methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-dihydroquinazoline-5-carboxylate (3).
- Step 3: Synthesis of 8-(isoindolin- 2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de]quinazolin-3-one (4, **Stenoparib**)
  - To a solution of compound 3 (1 kg) in ethanol (10 L), hydrazine monohydrate (2.2 L) is added.
  - The mixture is heated to 73°C and stirred for 24 hours.
  - The mixture is cooled to room temperature and filtered.
  - The solid is washed with ethanol and dried under vacuum to yield 8-(isoindolin- 2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de] quinazolin-3-one (4).

## Mechanism of Action

**Stenoparib** exerts its anticancer effects through the dual inhibition of PARP1/2 and tankyrase 1/2.[1]

## PARP Inhibition and DNA Damage Repair

In response to single-strand DNA breaks, PARP1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process facilitates the recruitment of DNA repair machinery. **Stenoparib** inhibits the catalytic activity of PARP1 and PARP2, preventing the synthesis of PAR and thereby impairing DNA repair.[6]

Furthermore, **Stenoparib** "traps" PARP1 and PARP2 on damaged DNA. These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication, leading to the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.



[Click to download full resolution via product page](#)

**Stenoparib's Inhibition of the PARP-mediated DNA Repair Pathway.**

## Tankyrase Inhibition and Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, a "destruction complex" containing Axin, APC, CK1, and GSK3β

phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation.

Tankyrases 1 and 2 promote the degradation of Axin.

By inhibiting tankyrase, **Stenoparib** stabilizes Axin, which in turn enhances the degradation of  $\beta$ -catenin. The resulting decrease in nuclear  $\beta$ -catenin leads to reduced transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation.



[Click to download full resolution via product page](#)

**Stenoparib's Inhibition of the Wnt/β-catenin Signaling Pathway.**

## Preclinical Efficacy

### Enzyme Inhibition

**Stenoparib** is a potent inhibitor of both PARP and tankyrase enzymes.

| Enzyme | IC50 (nM) |
|--------|-----------|
| PARP1  | 2.0       |
| PARP2  | 1.0       |
| TNKS1  | ~50       |
| TNKS2  | ~50       |

In vitro enzyme activity assays using  $^{32}\text{P}$ -NAD<sup>+</sup> as a substrate.

## Cytotoxicity

**Stenoparib** has demonstrated cytotoxic activity against various cancer cell lines, particularly those with deficiencies in DNA repair pathways.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

- Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100  $\mu\text{L}$  of culture medium. Include control wells with medium only for background measurement.
- Compound Treatment: Add various concentrations of **Stenoparib** to the experimental wells.
- Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Assay Procedure:
  - Equilibrate the plate to room temperature for approximately 30 minutes.

- Add 100 µL of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

## Clinical Development

**Stenoparib** is currently being evaluated in Phase 2 clinical trials for the treatment of advanced ovarian cancer.<sup>[4][5]</sup> The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to **Stenoparib** for this indication, highlighting its potential to address a significant unmet medical need.<sup>[5]</sup> Allarity Therapeutics is utilizing its Drug Response Predictor (DRP®) companion diagnostic to select patients who are most likely to respond to **Stenoparib** therapy.<sup>[4]</sup>

## Conclusion

**Stenoparib** is a novel dual inhibitor of PARP and tankyrase with a promising preclinical profile. Its ability to simultaneously target two key pathways involved in cancer cell survival and proliferation makes it a compelling candidate for cancer therapy. Ongoing clinical trials will further elucidate its efficacy and safety in patients with advanced ovarian cancer and potentially other malignancies. The development of a companion diagnostic to guide patient selection may further enhance its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]

- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. manuals.plus [manuals.plus]
- 6. PARP1 - Wikipedia [en.wikipedia.org]
- 7. allarity.com [allarity.com]
- To cite this document: BenchChem. [Stenoparib: A Dual Inhibitor of PARP and Tankyrase for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684205#investigating-the-discovery-and-synthesis-of-stenoparib>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)